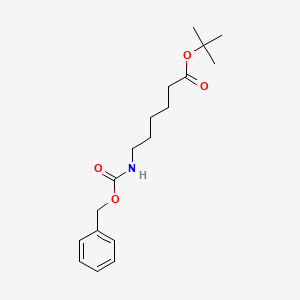

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is an organic compound . Its IUPAC name is tert-butyl N6-(((benzyloxy)carbonyl)amino)hexanoate . The compound has a molecular weight of 350.46 .

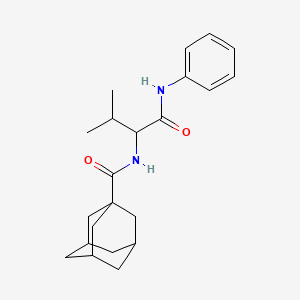

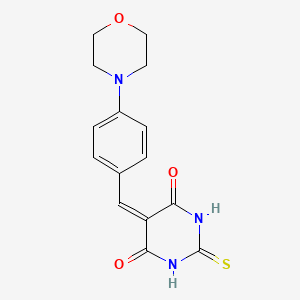

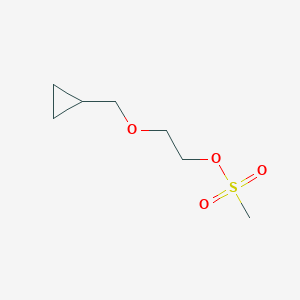

Molecular Structure Analysis

The compound contains a total of 63 bonds, including 28 non-H bonds, 8 multiple bonds, 14 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate has a molecular weight of 350.46 . The InChI code for this compound is 1S/C19H30N2O4/c1-19(2,3)25-17(22)16(20-4)12-8-9-13-21-18(23)24-14-15-10-6-5-7-11-15/h5-7,10-11,16,20H,8-9,12-14H2,1-4H3,(H,21,23) .Scientific Research Applications

- Researchers have used Boc-AAILs as starting materials for dipeptide synthesis. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation without requiring additional base, yielding dipeptides in just 15 minutes .

- Boc-AAILs have been employed in the highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This compound has potential applications in pharmaceuticals and fine chemicals .

- Boc-AAILs containing iodine-substituted amino acids can participate in halogen exchange reactions. These reactions are essential in various synthetic processes, including the preparation of new ligands and intermediates .

- Boc-AAILs are useful for preparing tert-butoxycarbonyl (Boc) derivatives of amino acids. Researchers have studied the influence of reaction conditions on the synthesis of Boc derivatives using di-tert-butyl pyrocarbonate .

Peptide Synthesis Using Boc-AAILs

Enzymatic Synthesis of tert-Butyl (S)-6-Chloro-5-Hydroxy-3-Oxohexanoate

Halogen Exchange Reactions

Derivatization of Amino Acids

Safety and Hazards

While specific safety and hazard information for Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is not available, general precautions should be taken while handling this compound. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Mode of Action

It’s known that the compound contains a benzyloxy carbonyl group, which is often used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with its targets by releasing the protected amine under certain conditions, but this is purely speculative and needs to be confirmed by experimental studies.

Biochemical Pathways

Given its structure, it might be involved in the synthesis of peptides or proteins, as compounds with similar structures have been used in peptide synthesis .

properties

IUPAC Name |

tert-butyl 6-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-5-9-13-19-17(21)22-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMXPPSUULDOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)

![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)